Cas no 1017418-99-3 (1-amino-2-(4-isopropylphenyl)propan-2-ol)

1-Amino-2-(4-isopropylphenyl)propan-2-ol is a chiral amino alcohol derivative characterized by its isopropylphenyl substituent, which imparts steric and electronic effects useful in synthetic applications. Its structure, featuring both amino and hydroxyl functional groups, makes it a versatile intermediate in asymmetric synthesis, particularly for chiral ligand design and pharmaceutical building blocks. The isopropyl group enhances lipophilicity, potentially improving solubility in organic matrices. This compound’s rigid aromatic backbone contributes to stability, while its stereocenter allows for enantioselective transformations. It is commonly employed in catalysis and medicinal chemistry research due to its modular reactivity and potential for derivatization. Handling requires standard precautions for amino alcohols.
1-amino-2-(4-isopropylphenyl)propan-2-ol structure
1017418-99-3 structure
Product Name:1-amino-2-(4-isopropylphenyl)propan-2-ol
CAS No:1017418-99-3
MF:C12H19NO
MW:193.285363435745
MDL:MFCD09901579
CID:1096428
PubChem ID:24271632
Update Time:2025-11-02

1-amino-2-(4-isopropylphenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-amino-1-phenylpropan-2-ol
    • 1-amino-2-(4-isopropylphenyl)propan-2-ol
    • EN300-234804
    • F2189-0870
    • 1017418-99-3
    • Benzenemethanol, alpha-(aminomethyl)-alpha-methyl-4-(1-methylethyl)-
    • CS-0273825
    • 1-amino-2-(4-propan-2-ylphenyl)propan-2-ol
    • AKOS012068275
    • 1-amino-2-[4-(propan-2-yl)phenyl]propan-2-ol
    • MDL: MFCD09901579
    • Inchi: 1S/C12H19NO/c1-9(2)10-4-6-11(7-5-10)12(3,14)8-13/h4-7,9,14H,8,13H2,1-3H3
    • InChI Key: KIDOXGAXIPHSBS-UHFFFAOYSA-N
    • SMILES: OC(C)(CN)C1C=CC(=CC=1)C(C)C

Computed Properties

  • Exact Mass: 193.146664g/mol
  • Monoisotopic Mass: 193.146664g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 193.28g/mol
  • XLogP3: 1.4
  • Topological Polar Surface Area: 46.2Ų

1-amino-2-(4-isopropylphenyl)propan-2-ol Pricemore >>

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Additional information on 1-amino-2-(4-isopropylphenyl)propan-2-ol

Comprehensive Guide to 1-amino-2-(4-isopropylphenyl)propan-2-ol (CAS No. 1017418-99-3): Properties, Applications, and Market Insights

1-amino-2-(4-isopropylphenyl)propan-2-ol (CAS No. 1017418-99-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, often referred to as a beta-amino alcohol derivative, exhibits unique structural features that make it valuable for various applications. Its molecular formula is C12H19NO, and it features an isopropylphenyl group attached to a propan-2-ol backbone with an amino substituent. Researchers and industry professionals are increasingly interested in this compound due to its potential in drug development and material science.

The physicochemical properties of 1-amino-2-(4-isopropylphenyl)propan-2-ol contribute to its versatility. It typically appears as a white to off-white crystalline powder with moderate solubility in polar organic solvents like ethanol and methanol. Its melting point and stability under various conditions make it suitable for laboratory and industrial use. The presence of both amino and hydroxyl functional groups allows for diverse chemical modifications, enabling its application in synthesizing more complex molecules.

One of the most prominent applications of 1-amino-2-(4-isopropylphenyl)propan-2-ol is in the pharmaceutical industry. It serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) for therapeutic agents. Recent studies highlight its role in developing central nervous system (CNS) drugs, particularly those targeting neurological disorders. The compound's structural similarity to certain neurotransmitters makes it a candidate for designing novel neuroprotective agents and cognitive enhancers, aligning with the growing demand for mental health treatments.

Beyond pharmaceuticals, 1-amino-2-(4-isopropylphenyl)propan-2-ol finds use in material science and catalysis. Its ability to act as a ligand or building block for metal-organic frameworks (MOFs) has been explored in recent research. MOFs are a hot topic in materials chemistry due to their applications in gas storage, separation technologies, and sensors. The compound's isopropylphenyl group can enhance the hydrophobic properties of these materials, making them useful in environmental remediation and industrial processes.

The synthetic routes for 1-amino-2-(4-isopropylphenyl)propan-2-ol vary, but most methods involve the reaction of 4-isopropylbenzaldehyde with nitroethane, followed by reduction to yield the target compound. Optimizing these processes for higher yields and greener chemistry practices is a current focus in the field. Researchers are investigating catalytic hydrogenation and enzymatic synthesis as sustainable alternatives, reflecting the industry's shift toward eco-friendly production methods.

Market trends indicate a rising demand for 1-amino-2-(4-isopropylphenyl)propan-2-ol, driven by its pharmaceutical applications. The global market for CNS therapeutics is projected to grow significantly, creating opportunities for intermediates like this compound. Additionally, the expansion of custom synthesis services has made it more accessible to researchers and small-scale manufacturers. Companies specializing in fine chemicals and pharmaceutical intermediates are increasingly listing this compound in their portfolios.

Quality control and analytical characterization of 1-amino-2-(4-isopropylphenyl)propan-2-ol are critical for its successful application. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed to ensure purity and identity. Regulatory compliance, particularly for pharmaceutical use, requires stringent testing protocols, which has led to advancements in analytical methodologies for this compound.

Future research directions for 1-amino-2-(4-isopropylphenyl)propan-2-ol include exploring its potential in drug delivery systems and bioconjugation. The compound's functional groups make it a candidate for creating prodrugs or targeted therapies, areas of high interest in precision medicine. Additionally, its role in asymmetric synthesis could unlock new pathways for creating chiral pharmaceuticals, addressing the need for enantiomerically pure drugs.

For researchers and industry professionals seeking 1-amino-2-(4-isopropylphenyl)propan-2-ol, it is essential to source the compound from reputable suppliers who provide comprehensive technical data sheets (TDS) and material safety data sheets (MSDS). Proper storage conditions, typically in a cool, dry environment away from light, are necessary to maintain its stability. As with any chemical compound, handling should follow standard laboratory safety protocols to ensure user protection.

In conclusion, 1-amino-2-(4-isopropylphenyl)propan-2-ol (CAS No. 1017418-99-3) represents a versatile and valuable compound with wide-ranging applications in pharmaceuticals and materials science. Its unique structural features, combined with the growing demand for CNS therapeutics and advanced materials, position it as a compound of significant interest in chemical research and industrial applications. Continued exploration of its properties and potential uses will likely yield further innovations in these fields.

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